7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
Overview
Description
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine is a privileged chemical scaffold known for its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine involves regioselective monoacylation at various positions on the molecule. Efficient methods have been developed for monoacylation at N1, N3, and N7 positions . These methods typically involve the use of specific acylating agents under controlled conditions to achieve the desired regioselectivity.
Chemical Reactions Analysis
Types of Reactions: 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and acylating agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, mono-N-acylated derivatives of this compound have been synthesized and evaluated for their biological activities .
Scientific Research Applications
- Chemistry : As a versatile chemical scaffold for the synthesis of novel compounds.
- Biology : For its significant biological activities, including anti-tumor properties.
- Medicine : As a potential anti-cancer agent, particularly in breast cancer research .
- Industry : Potential applications in the development of new pharmaceuticals and chemical products .
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to target dihydrofolate reductase (DHFR), exhibiting potent antibacterial activities . The structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the molecule can significantly impact its biological activity .
Comparison with Similar Compounds
Similar Compounds:
- 1,3-Diamino-7H-pyrrolo[3,2-f]quinazoline : Known for its antibacterial activities .
- Mono-N-acylated pyrroloquinazoline-1,3-diamines : Evaluated for their anti-tumor properties .
Uniqueness: 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine stands out due to its significant biological activities and the potential for further chemical modifications to enhance its properties. The regioselective monoacylation methods developed for this compound have expanded its chemical space, allowing for the synthesis of a focused library of derivatives with varying biological activities .
Properties
IUPAC Name |
4H-pyrrolo[3,2-f]quinazoline-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-9-8-5-3-4-13-6(5)1-2-7(8)14-10(12)15-9/h1-4H,11H2,(H3,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJMBWNFQVCGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C(N2)N)N)C3=CC=NC3=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215982 | |
Record name | 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65795-37-1 | |
Record name | 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065795371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000758537 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7H-PYRROLO(3,2-F)QUINAZOLINE-1,3-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMA7VBB8RW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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